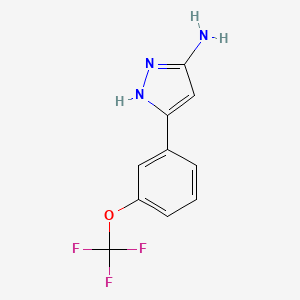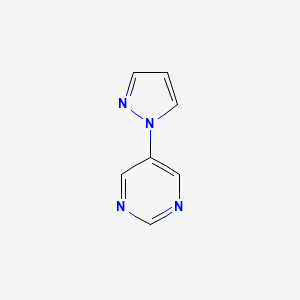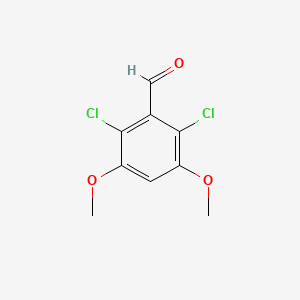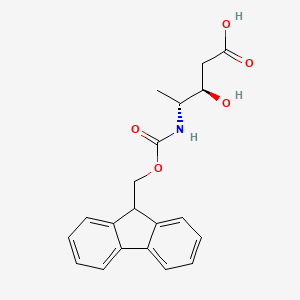![molecular formula C19H19N5O6S B2469380 3,4,5-trimethoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 392247-82-4](/img/structure/B2469380.png)
3,4,5-trimethoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,4,5-trimethoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide” is a complex organic molecule that contains several functional groups, including a benzamide, a triazole, and a nitrophenyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of several different functional groups and rings. The benzamide and triazole rings, for example, are likely to contribute to the rigidity of the molecule, while the nitrophenyl group could add electron-withdrawing character .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the nitrophenyl group could make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
Crystal Structure and Molecular Aggregation
- The closely related derivatives of 3,4,5-trimethoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide, which crystallize as ethanol monosolvates, demonstrate interesting hydrogen bonding patterns forming centrosymmetric four-molecule aggregates. This reveals insights into the crystal structure and molecular interactions of such compounds (Chinthal et al., 2020).
Synthesis and Structural Analysis
- A study focused on the efficient regioselective synthesis of related compounds from N-acylation, demonstrating the potential for chemical modifications and the synthesis of diverse derivatives. The theoretical studies provide valuable information on the chemical properties and potential applications of these compounds (Moreno-Fuquen et al., 2019).
Antimicrobial Activities
- Research on novel Schiff bases, derived from similar compounds, showed promising antimicrobial activities. This indicates the potential of 3,4,5-trimethoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide derivatives in developing new antibacterial and antifungal agents (Mange et al., 2013).
Biological Studies on Derivatives
- Studies on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, closely related to the target compound, have shown good antibacterial and potent antioxidant activities, suggesting similar potentials for 3,4,5-trimethoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide (Karanth et al., 2019).
Antimicrobial and Antioxidant Potential
- Various derivatives have been synthesized and screened for antimicrobial activities, with some displaying significant antibacterial activity. This aligns with the potential use of 3,4,5-trimethoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide in antimicrobial research (Roy et al., 2005).
Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the results of any studies or experiments carried out on it. For example, if it were found to have interesting biological activity, it could be further investigated as a potential drug .
properties
IUPAC Name |
3,4,5-trimethoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O6S/c1-28-14-8-11(9-15(29-2)17(14)30-3)18(25)20-10-16-21-22-19(31)23(16)12-4-6-13(7-5-12)24(26)27/h4-9H,10H2,1-3H3,(H,20,25)(H,22,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUYBUGVLTUYEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2469297.png)
![4-methoxy-1-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2469298.png)


![8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2469302.png)

![4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2469305.png)
![ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate](/img/structure/B2469311.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2469314.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea](/img/structure/B2469316.png)

